molecular formula C16H14BrClN2OS B5100926 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide

Cat. No.: B5100926
M. Wt: 397.7 g/mol
InChI Key: HWGJKYDCNLESLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide is a synthetic organic compound with a molecular formula of C16H14BrClN2OS It is characterized by the presence of a bromo group, dimethylphenyl group, carbamothioyl group, and a chlorobenzamide moiety

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2OS/c1-9-7-11(17)8-10(2)14(9)19-16(22)20-15(21)12-5-3-4-6-13(12)18/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGJKYDCNLESLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-chlorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chlorobenzamide
  • N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
  • N-[(4-Bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

Uniqueness

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo and chlorobenzamide moieties make it particularly suitable for certain types of chemical reactions and biological interactions, distinguishing it from other similar compounds .

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